molecular formula C18H17Cl2N3O2 B2814961 N-(3,4-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009262-32-1

N-(3,4-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2814961
CAS RN: 1009262-32-1
M. Wt: 378.25
InChI Key: UVMZKIFGWWBSAX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties of Related Compounds

Research on the structural aspects of amide-containing isoquinoline derivatives has revealed insights into their properties when interacting with different acids. These compounds can form gels or crystalline solids based on the type of acid used for treatment, suggesting potential applications in materials science for creating responsive materials or sensors. For instance, the study by Karmakar et al. (2007) on two amide-containing isoquinoline derivatives showed that their interactions with mineral acids lead to gel formation or crystallization, indicating potential for developing novel materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activity

Another study by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrated its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests that compounds with similar structures may have potential applications in developing antiviral drugs (Ghosh et al., 2008).

Antitumor Activity

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, as researched by Al-Suwaidan et al. (2016), have shown broad spectrum antitumor activity. This indicates that structurally related acetamide derivatives could potentially be explored for their anticancer properties, offering a foundation for the development of new antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking and Biological Potentials

Research on the synthesis, molecular docking, and evaluation of biological potentials of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives by Mehta et al. (2019) demonstrated significant antimicrobial and anticancer activities. This suggests the potential for similar compounds to be used as templates for designing drugs with antimicrobial and anticancer properties (Mehta et al., 2019).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-9-5-14-15(6-10(9)2)23-18(25)16(22-14)8-17(24)21-11-3-4-12(19)13(20)7-11/h3-7,16,22H,8H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMZKIFGWWBSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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